Cas no 2639399-28-1 ((4S)-2-(1,3-dioxaindan-5-yl)-3-(tert-butoxy)carbonyl-1,3-thiazolidine-4-carboxylic acid)

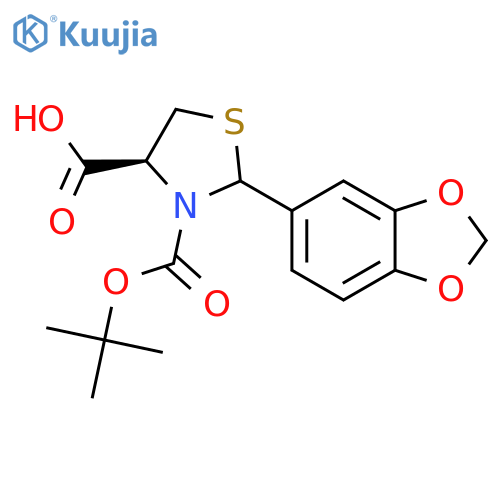

2639399-28-1 structure

商品名:(4S)-2-(1,3-dioxaindan-5-yl)-3-(tert-butoxy)carbonyl-1,3-thiazolidine-4-carboxylic acid

(4S)-2-(1,3-dioxaindan-5-yl)-3-(tert-butoxy)carbonyl-1,3-thiazolidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (4S)-2-(1,3-dioxaindan-5-yl)-3-(tert-butoxy)carbonyl-1,3-thiazolidine-4-carboxylic acid

- (4S)-2-(1,3-dioxaindan-5-yl)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid

- 2639399-28-1

- EN300-1589699

-

- インチ: 1S/C16H19NO6S/c1-16(2,3)23-15(20)17-10(14(18)19)7-24-13(17)9-4-5-11-12(6-9)22-8-21-11/h4-6,10,13H,7-8H2,1-3H3,(H,18,19)/t10-,13?/m1/s1

- InChIKey: QOSSTWWLQXYXCL-VUUHIHSGSA-N

- ほほえんだ: S1C[C@H](C(=O)O)N(C(=O)OC(C)(C)C)C1C1=CC=C2C(=C1)OCO2

計算された属性

- せいみつぶんしりょう: 353.09330850g/mol

- どういたいしつりょう: 353.09330850g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 507

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 111Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

(4S)-2-(1,3-dioxaindan-5-yl)-3-(tert-butoxy)carbonyl-1,3-thiazolidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1589699-0.25g |

(4S)-2-(1,3-dioxaindan-5-yl)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid |

2639399-28-1 | 0.25g |

$432.0 | 2023-05-25 | ||

| Enamine | EN300-1589699-2.5g |

(4S)-2-(1,3-dioxaindan-5-yl)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid |

2639399-28-1 | 2.5g |

$923.0 | 2023-05-25 | ||

| Enamine | EN300-1589699-100mg |

(4S)-2-(1,3-dioxaindan-5-yl)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid |

2639399-28-1 | 100mg |

$476.0 | 2023-09-23 | ||

| Enamine | EN300-1589699-5000mg |

(4S)-2-(1,3-dioxaindan-5-yl)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid |

2639399-28-1 | 5000mg |

$1572.0 | 2023-09-23 | ||

| Enamine | EN300-1589699-10000mg |

(4S)-2-(1,3-dioxaindan-5-yl)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid |

2639399-28-1 | 10000mg |

$2331.0 | 2023-09-23 | ||

| Enamine | EN300-1589699-0.05g |

(4S)-2-(1,3-dioxaindan-5-yl)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid |

2639399-28-1 | 0.05g |

$395.0 | 2023-05-25 | ||

| Enamine | EN300-1589699-1.0g |

(4S)-2-(1,3-dioxaindan-5-yl)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid |

2639399-28-1 | 1g |

$470.0 | 2023-05-25 | ||

| Enamine | EN300-1589699-0.1g |

(4S)-2-(1,3-dioxaindan-5-yl)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid |

2639399-28-1 | 0.1g |

$414.0 | 2023-05-25 | ||

| Enamine | EN300-1589699-10.0g |

(4S)-2-(1,3-dioxaindan-5-yl)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid |

2639399-28-1 | 10g |

$2024.0 | 2023-05-25 | ||

| Enamine | EN300-1589699-1000mg |

(4S)-2-(1,3-dioxaindan-5-yl)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid |

2639399-28-1 | 1000mg |

$541.0 | 2023-09-23 |

(4S)-2-(1,3-dioxaindan-5-yl)-3-(tert-butoxy)carbonyl-1,3-thiazolidine-4-carboxylic acid 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

2639399-28-1 ((4S)-2-(1,3-dioxaindan-5-yl)-3-(tert-butoxy)carbonyl-1,3-thiazolidine-4-carboxylic acid) 関連製品

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 4770-00-7(3-cyano-4-nitroindole)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬